N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Description
N1-(2-chlorobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H18ClN3O4S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, showcasing potential utility in coupling reactions involving (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017). This indicates the potential of oxalamide derivatives in catalysis, particularly in cross-coupling reactions.
Crystallographic Studies
Oxazolidinones, which share structural similarities with the compound , are used as protective groups for 1,2-amino alcohols and as chiral auxiliaries. Their crystal structures, including those of various oxazolidinecarbohydrazides, have been studied, revealing insights into weak interactions such as C-H···O and C-H···π hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015). This research points to the structural and interactional complexity of oxazolidinone derivatives.
Synthesis and Derivatization
N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, related to the compound , are prepared via condensation and exhibit interesting reactions with titanium tetrachloride and allyltrimethylsilane, showing diverse applications in synthesis (Marcantoni, Mecozzi, & Petrini, 2002). This demonstrates the versatility of oxazolidinone derivatives in synthetic chemistry.
Potential as Inhibitors
2-Phenylisothiazolidin-3-one-1,1-dioxides, which are structurally related, have been synthesized and evaluated as inhibitors of human protein kinase CK2, suggesting potential therapeutic applications (Chekanov et al., 2014). This highlights the bioactivity of compounds within this chemical class.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-16-5-2-1-4-13(16)12-20-17(23)18(24)21-14-6-8-15(9-7-14)22-10-3-11-27(22,25)26/h1-2,4-9H,3,10-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPDCBGTUVBQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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